Idose, D-

Description

BenchChem offers high-quality Idose, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idose, D- including the price, delivery time, and more detailed information at info@benchchem.com.

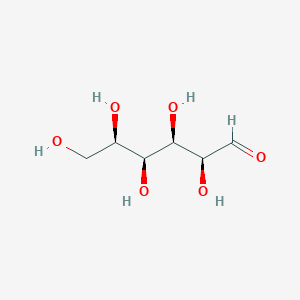

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015881 | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-95-0, 2152-76-3 | |

| Record name | D-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of D-Idose?

An In-Depth Technical Guide to the Physicochemical Properties of D-Idose

Authored by a Senior Application Scientist

Abstract

D-Idose, a C-5 epimer of D-glucose, is a rare aldohexose monosaccharide that is not found in nature.[1] Its significance stems not from natural abundance but from its unique structural characteristics and its role in synthetic carbohydrate chemistry.[1] Notably, D-Idose is recognized as the most unstable of all the aldohexoses, being highly susceptible to degradation under acidic, basic, or thermal stress.[2][3] This inherent instability has precluded its crystallization in pure form.[3] This technical guide provides a comprehensive exploration of the physicochemical properties of D-Idose, detailing its structural and conformational dynamics, solubility, optical activity, and stability. Methodologies for the characterization of these properties are presented, offering field-proven insights for researchers, scientists, and drug development professionals working with this enigmatic sugar.

Molecular Structure and Conformational Dynamics

D-Idose shares the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol with other aldohexoses.[4][5] Its identity is defined by the specific stereochemical arrangement of its hydroxyl groups along the carbon backbone.

Linear and Cyclic Forms

In solution, D-Idose exists in equilibrium between its open-chain aldehydic form and its cyclic hemiacetal forms.[4] The intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group forms a six-membered ring, known as a pyranose. This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two distinct diastereomers called anomers: α-D-idopyranose and β-D-idopyranose.[6] While less common, a five-membered furanose ring can also form.

Figure 1: Equilibrium between the linear and cyclic pyranose forms of D-Idose.

Conformational Instability

The most distinguishing feature of D-Idose is its conformational flexibility in the pyranose form. Unlike D-glucose, which strongly favors the ⁴C₁ chair conformation where bulky substituents are equatorial, D-idose exhibits a small energy difference between its two chair conformations (⁴C₁ and ¹C₄).[7][8] This results in a dynamic equilibrium where both conformations can be significantly populated and observed in solution by techniques like NMR spectroscopy.[7] This conformational instability contributes significantly to its overall high energy and low thermodynamic stability compared to other aldohexoses.[3]

Summary of Physicochemical Properties

The quantitative physicochemical data for D-Idose are summarized below. It is critical to note that many of these values are predicted or derived from experimental work on derivatives, owing to the inherent instability of the pure compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [4][5] |

| Molecular Weight | 180.16 g/mol | [4][5] |

| Melting Point | 132 °C | [5][9] |

| Boiling Point | 527.1 ± 50.0 °C (Predicted) | [9] |

| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [9] |

| Specific Rotation [α]D | +16 ± 1° | [9] |

| pKa | 12.45 ± 0.20 (Predicted) | [9] |

| Solubility | Slightly soluble in Water, Methanol, DMSO | [9] |

| LogP | -2.9 (Computed) | [4] |

In-Depth Analysis of Key Properties

Solubility

D-Idose is described as being slightly soluble in water and polar organic solvents like methanol and DMSO.[9] While the multiple hydroxyl groups facilitate hydrogen bonding, its unique and fluxional conformation may hinder the efficient packing and extensive hydration network observed with more stable, crystalline sugars like D-glucose.[10] The computed LogP value of -2.9 confirms its hydrophilic nature, though its practical solubility is limited.[4]

Optical Activity

As a chiral molecule, D-Idose rotates the plane of plane-polarized light, a phenomenon known as optical activity.[11] The standard measure for this property is specific rotation.

-

Definition : Specific rotation ([α]) is the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a concentration of 1 g/mL and a path length of 1 decimeter (dm).[12]

-

D-Idose Value : The specific rotation for D-Idose is reported as +16 ± 1° .[9] The positive sign indicates it is dextrorotatory (rotates light to the right, or clockwise).[13]

-

Nomenclature Clarification : It is crucial to distinguish between the D/L nomenclature and the direction of optical rotation (+/-). The "D" in D-Idose refers to the absolute configuration of the stereocenter furthest from the carbonyl group (C-5), which is analogous to that of D-glyceraldehyde.[14] This designation does not predict whether the compound will be dextrorotatory or levorotatory.[11]

Stability and Degradation

D-Idose is the most thermodynamically unstable of the sixteen aldohexoses.[3][15] It is highly sensitive to heat and extremes of pH, which readily promote degradation reactions such as epimerization, dehydration, and fragmentation.[3] This instability is the primary reason it has never been successfully crystallized from solution.[3] In aqueous solution, D-Idose undergoes mutarotation , a process where the α and β anomers interconvert via the open-chain form until an equilibrium is established.[16] This process, common to all reducing sugars, further complicates its handling and purification.

Experimental Protocols and Methodologies

The characterization of an unstable, non-crystalline compound like D-Idose relies heavily on in-solution analytical techniques.

Protocol: Determination of Specific Rotation via Polarimetry

This protocol outlines the standardized measurement of optical activity. The causality behind this procedure is the need to control all variables (concentration, path length, temperature, wavelength) that influence the observed rotation, thereby allowing for a reproducible, standardized value.[17]

Objective: To measure the specific rotation [α] of a D-Idose solution.

Methodology:

-

Sample Preparation: Accurately prepare a solution of D-Idose in a suitable solvent (e.g., water) at a known concentration (c), typically in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell to set the zero point.

-

Measurement:

-

Fill a polarimeter sample cell of a known path length (l), measured in decimeters, with the D-Idose solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter.

-

Measure the observed angle of rotation (α) at a specified temperature (typically 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).

-

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l)

-

Validation: Repeat the measurement multiple times to ensure reproducibility. The self-validating nature of this protocol comes from consistency checks and comparison to any available literature values.

Figure 2: Standard workflow for the determination of specific rotation.

Workflow: Structural Elucidation via Spectroscopic Methods

For a non-crystalline compound, a combination of spectroscopic techniques is essential for unambiguous structure determination.[18][19] Mass spectrometry provides molecular weight and formula, IR spectroscopy identifies functional groups, and NMR spectroscopy reveals the detailed carbon-hydrogen framework and solution conformation.[18]

Objective: To confirm the structure and characterize the anomeric/conformational composition of D-Idose in solution.

Methodology Workflow:

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (e.g., ESI-MS) to confirm the molecular formula (C₆H₁₂O₆) by obtaining an accurate mass.[19]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify key functional groups. The spectrum will be dominated by a strong, broad O-H stretching band (~3300 cm⁻¹) and C-O stretching bands (~1000-1200 cm⁻¹), characteristic of a polyol.[18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

This is the most powerful tool for characterizing D-Idose in solution.[20]

-

¹H NMR: Provides information on the number of distinct proton environments, their coupling patterns, and integration (ratio of protons). The signals for the anomeric protons (H-1) are particularly diagnostic and will show separate resonances for the α and β anomers.

-

¹³C NMR: Shows the number of distinct carbon environments. Separate signals will be observed for each carbon of the different anomers and conformers present in solution.

-

2D NMR (COSY, HMQC, HMBC): These experiments are critical for assigning specific ¹H and ¹³C signals to their respective positions in the molecule, confirming connectivity and definitively establishing the structure.[21][22]

-

Figure 3: Integrated spectroscopic workflow for molecular structure determination.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 111123, D-Idose. Retrieved from [Link].

-

Chemcasts (n.d.). Thermophysical Properties of d-Idose. Retrieved from [Link].

-

Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. Available from: [Link].

-

Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. Available from: [Link].

-

Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. National Center for Biotechnology Information. Available from: [Link].

-

Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Europe PMC. Available from: [Link].

-

University of Regensburg (n.d.). Structure of saccharides. Retrieved from [Link].

-

Snyder, J. R., & Serianni, A. S. (1986). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. The Journal of Organic Chemistry, 51(14), 2694–2702. Available from: [Link].

-

StudyPulse (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link].

-

Wikipedia (2024). Glucose. Retrieved from [Link].

-

Ashenhurst, J. (2017). D- and L- Notation For Sugars. Master Organic Chemistry. Retrieved from [Link].

-

Chemistry LibreTexts (2025). 25.5: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link].

-

ResearchGate (n.d.). Optical Rotation Data from Some Honeys and Syrups. Retrieved from [Link].

-

University of California, Irvine (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

-

Wikipedia (2024). Optical rotation. Retrieved from [Link].

-

Pollegioni, L., et al. (2007). Stability and stabilization of D-amino acid oxidase from the yeast Trigonopsis variabilis. FEBS Journal. Available from: [Link].

-

Chemistry Steps (n.d.). Epimers and Anomers. Retrieved from [Link].

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link].

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica. Available from: [Link].

-

Chemistry LibreTexts (2023). 5.3: Optical Activity. Retrieved from [Link].

-

Penzkofer, A. (2013). Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer. Journal of Analytical Sciences, Methods and Instrumentation, 3, 234-239. Available from: [Link].

-

ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link].

-

University of California, Irvine (n.d.). Problems from Previous Years' Exams. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Glucose - Wikipedia [en.wikipedia.org]

- 9. D-IDOSE | 5978-95-0 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. vce.studypulse.au [vce.studypulse.au]

- 19. lehigh.edu [lehigh.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Problems from Previous Years' Exams [chem.uci.edu]

The Synthetic Heart of Biology: An In-depth Technical Guide to the Elusive D-Idose and its Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

This guide fundamentally addresses the natural occurrence and biosynthesis of D-Idose and its derivatives. A crucial upfront clarification is that D-Idose is a rare monosaccharide that is not found in nature .[1][2] Its existence is a product of chemical synthesis.[1] However, its C5 epimer, L-Iduronic acid, is a vital, naturally occurring component of complex carbohydrates with significant biological roles.[1][2] This guide will, therefore, first establish the synthetic origins of D-Idose, followed by a comprehensive exploration of the natural occurrence and biosynthesis of its biologically significant epimer, L-Iduronic acid. We will then delve into the enzymatic and chemical synthesis of D-Idose, providing a holistic view for researchers in the field.

Part 1: The Natural Void - The Absence of D-Idose in Biological Systems

Scientific inquiry has extensively mapped the vast landscape of organic molecules in nature. Within the family of aldohexose sugars, which are central to biochemistry, D-Idose remains a synthetic curiosity.[1] Neither D-Idose nor any of its corresponding furanosides or pyranosides have been reported as natural products.[3] This absence is significant, suggesting that either the evolutionary pathways for its synthesis never arose, or its inherent instability makes it unsuitable for biological functions. D-Idose is recognized as the most unstable of all the aldohexoses.[4][5]

While some commercial suppliers suggest D-Idose has antibacterial properties against organisms like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, these claims are not substantiated by peer-reviewed scientific literature found in the course of this review and appear to be primarily for marketing purposes.[6][7]

Part 2: The Biological Counterpart - L-Iduronic Acid

In stark contrast to D-Idose, its C5 epimer, L-Iduronic acid (IdoA), is a crucial component of glycosaminoglycans (GAGs), which are complex polysaccharides with profound physiological and pathological roles.[1][2]

Natural Occurrence of L-Iduronic Acid

L-Iduronic acid is not found as a free monosaccharide in nature. Instead, it is an integral residue within the polysaccharide chains of two major GAGs:

-

Dermatan Sulfate: A polysaccharide found in skin, blood vessels, heart valves, tendons, and lungs.

-

Heparan Sulfate: Present on the surface of virtually all animal cells and in the extracellular matrix, playing critical roles in cell signaling, development, and disease.[2]

The presence and modification of IdoA residues within these GAGs are critical for their interactions with a vast array of proteins, thereby modulating numerous biological processes.

Biosynthesis of L-Iduronic Acid

The biosynthesis of L-Iduronic acid is a fascinating example of post-polymerization modification. It is not incorporated directly into the growing GAG chain. Instead, its precursor, D-glucuronic acid, is first incorporated from the nucleotide sugar donor UDP-D-glucuronic acid. Subsequently, specific enzymes known as C5-epimerases act on the D-glucuronic acid residues within the polymer, converting them to L-Iduronic acid.

Part 3: The Synthesis of an Enigma - Crafting D-Idose

Given its absence in nature, D-Idose must be produced synthetically. This section provides an overview of the established chemical synthesis routes and explores the potential for enzymatic synthesis.

Chemical Synthesis of D-Idose

A practical and scalable synthesis of D-Idose can be achieved from D-glucose via a seven-carbon sugar intermediate.[3][4][5][8] The key steps of this process are outlined below.

Experimental Protocol: Synthesis of D-Idose from D-ido-Heptonic Acid

This protocol is a conceptual summary of the key transformations described in the literature.[3][4]

-

Isopropylidene Protection: The starting material, ido-heptonic acid, is protected using isopropylidene groups. This is a crucial step to ensure the regioselectivity of subsequent reactions.

-

Periodate Cleavage: The C6-C7 bond of the protected heptonic acid is cleaved using silica gel-supported periodate. This oxidative cleavage results in the formation of a six-carbon aldehyde.

-

Selective Reduction: The aldehyde at C1 and/or the protected hydroxyl at C6 are selectively reduced to yield the desired D-Idose structure.

-

Deprotection: The isopropylidene protecting groups are removed under mild acidic conditions to yield free D-Idose.

Table 1: Key Reagents and Transformations in D-Idose Synthesis

| Step | Transformation | Key Reagents | Reference |

| 1 | Isopropylidene Protection | 2,2-dimethoxypropane, an acid catalyst | [3][4] |

| 2 | Periodate Cleavage | Silica gel-supported sodium periodate | [3][4] |

| 3 | Selective Reduction | Sodium borohydride or other selective reducing agents | [3][4] |

| 4 | Deprotection | Mild acid (e.g., acetic acid) | [3][4] |

Potential Enzymatic Pathways for D-Idose Synthesis

While no natural biosynthetic pathway for D-Idose is known, the vast enzymatic machinery of carbohydrate metabolism offers tantalizing possibilities for its biocatalytic production. Key enzyme classes that could be harnessed for this purpose include isomerases and epimerases.

Diagram 1: Theoretical Enzymatic Production of D-Idose

Caption: A hypothetical enzymatic cascade for the synthesis of D-Idose from D-Glucose.

Enzymes of Interest:

-

Isomerases: Enzymes like glucose isomerase can interconvert aldoses and ketoses.[9] For instance, D-glucose can be converted to D-fructose.

-

Epimerases: These enzymes alter the stereochemistry at a single carbon center. A C-5 epimerase acting on D-glucose would theoretically yield L-Idose. A C-3 epimerase acting on a suitable ketohexose precursor could potentially lead to a D-Idose precursor. While enzymes that specifically produce D-Idose have not been characterized, the existence of a wide variety of sugar epimerases suggests that enzyme engineering or screening of novel microbial sources could yield a candidate.[9][10]

-

Aldose Reductase: This enzyme can act on a variety of aldoses. Interestingly, it has been shown to efficiently act on L-Idose, the C-5 epimer of D-glucose.[11] It is plausible that aldose reductase or a related enzyme could act on a suitable ketose precursor to form D-Idose.

Experimental Workflow: Screening for D-Idose Producing Enzymes

The following workflow outlines a strategy for identifying novel enzymes capable of synthesizing D-Idose.

Diagram 2: High-Throughput Screening Workflow for D-Idose Biosynthesis

Caption: A workflow for the discovery of novel enzymes for D-Idose biosynthesis.

Part 4: The Path Forward - Applications and Future Directions

The synthetic nature of D-Idose opens up possibilities for creating novel bioactive molecules. As it is not a substrate for many common enzymes, D-Idose-containing glycoconjugates may exhibit enhanced stability in biological systems.[3] This could be advantageous in the design of therapeutic agents with longer half-lives.

Future research should focus on:

-

Enzyme Discovery and Engineering: A concerted effort to discover or engineer enzymes that can synthesize D-Idose or its derivatives will be crucial for making these compounds more accessible.

-

Biological Evaluation: Rigorous, peer-reviewed studies are needed to validate the anecdotal claims of D-Idose's antibacterial activity and to explore other potential therapeutic applications.

-

Glycoconjugate Synthesis: The incorporation of D-Idose into oligosaccharides and other complex molecules could lead to the development of novel probes, inhibitors, and therapeutics.

References

-

d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - NIH. (URL: [Link])

-

(PDF) d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])

-

d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])

-

Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (URL: [Link])

-

Idose - Wikipedia. (URL: [Link])

-

Glucose - Wikipedia. (URL: [Link])

-

Biomolecules - NCERT. (URL: [Link])

-

L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed. (URL: [Link])

-

d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - MDPI. (URL: [Link])

-

D-Idose | C6H12O6 | CID 111123 - PubChem - NIH. (URL: [Link])

-

A study of three enzymes acting on glucose in the lens of different species - PMC - NIH. (URL: [Link])

-

Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis | ACS Chemical Biology - ACS Publications. (URL: [Link])

-

The use of isomerases and epimerases for the production of the functional sugars mannose, allulose and tagatose from Fructose - PubMed. (URL: [Link])

-

Enzymatic characteristics of D-mannose 2-epimerase, a new member of the acylglucosamine 2-epimerase superfamily | Request PDF - ResearchGate. (URL: [Link])

-

Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (URL: [Link])

-

Enzymes for Rare Sugar Production - Glycoforum. (URL: [Link])

-

d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC - NIH. (URL: [Link])

-

Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis | Glycobiology | Oxford Academic. (URL: [Link])

-

Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (URL: [Link])

-

A Novel Pseudomonas geniculata AGE Family Epimerase/Isomerase and Its Application in d-Mannose Synthesis - MDPI. (URL: [Link])

-

Genome-Based Evaluation of Safety and Probiotic Traits in Infant Feces-Sourced Bifidobacterium animalis subsp. lactis BD1 - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Idose - Wikipedia [en.wikipedia.org]

- 3. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. D-Idose, Aqueous solution | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. The use of isomerases and epimerases for the production of the functional sugars mannose, allulose and tagatose from Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Idose: A Technical Guide to Its Biological Significance in Cellular Processes

This guide navigates the nuanced role of the idose scaffold in cellular biology. While D-idose itself is a rare, synthetic sugar not found in nature, its stereochemical counterpart, L-iduronic acid, is a pivotal player in a multitude of physiological and pathophysiological processes. For researchers, scientists, and drug development professionals, understanding the biological implications of this unique hexose structure is critical for advancing fields ranging from glycobiology to therapeutic intervention.

D-Idose: A Synthetic Curiosity with Indirect Biological Relevance

D-Idose is an aldohexose monosaccharide, one of the 16 stereoisomers of glucose.[1] It is characterized by a high degree of instability, making it the most unstable of all aldohexoses.[1][2][3][4] This inherent instability arises from its stereochemistry, which results in significant steric hindrance in its common chair conformations.[1] Consequently, D-idose is not utilized in natural biological systems for energy metabolism or as a structural component in the way that more stable sugars like D-glucose or D-mannose are.[5][6] Its existence is primarily a result of chemical synthesis, often starting from more abundant precursors like D-glucose.[1][2][3][4]

While direct biological functions of D-idose are not observed, its C5 epimer, L-idose, has been explored as a substrate for aldose reductase, an enzyme implicated in diabetic complications.[7] Studies have shown that aldose reductase can efficiently act on L-idose, suggesting its potential use as a research tool for studying this enzyme.[7] Furthermore, some in vitro studies have investigated the anti-proliferative effects of rare sugars, including D-idose, on cancer cell lines, though the mechanisms remain largely speculative and not indicative of a natural physiological role.[8]

L-Iduronic Acid: The Biologically Active Idose Congener

The true biological significance of the idose structure is embodied in L-iduronic acid (IdoA), the C5 epimer of D-glucuronic acid.[9][10] IdoA is a key component of glycosaminoglycans (GAGs), which are long, linear polysaccharides consisting of repeating disaccharide units.[9][10][11] Specifically, IdoA is a defining feature of dermatan sulfate and heparan sulfate, two major classes of GAGs with profound roles in cellular function.[9][10][12]

The Crucial Role of L-Iduronic Acid in Glycosaminoglycan Function

Glycosaminoglycans are typically attached to core proteins to form proteoglycans, which are integral components of the extracellular matrix and cell surfaces.[13] The presence of IdoA in dermatan sulfate and heparan sulfate confers conformational flexibility to the polysaccharide chain.[10] Unlike most other pyranose sugars that predominantly adopt a stable chair conformation, IdoA exists in equilibrium between two chair forms (¹C₄ and ⁴C₁) and a skew-boat conformation (²S₀).[10] This conformational adaptability is critical for the specific binding of GAGs to a wide array of proteins, including:

-

Growth factors and their receptors: Heparan sulfate proteoglycans act as co-receptors for many growth factors, such as fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF). The IdoA residues within heparan sulfate are crucial for these interactions, which in turn regulate cell proliferation, differentiation, and angiogenesis.

-

Extracellular matrix proteins: Dermatan sulfate and heparan sulfate interact with collagen, fibronectin, and other matrix components, contributing to the structural integrity of tissues.

-

Enzymes and enzyme inhibitors: Heparin, a highly sulfated form of heparan sulfate, is a potent anticoagulant that functions by binding to and activating antithrombin III, which then inhibits thrombin and other coagulation factors. The specific arrangement of sulfated IdoA residues is essential for this activity.

The sulfation pattern of IdoA, particularly at the 2-O position (IdoA2S), further enhances the specificity of these interactions.[10]

Biosynthesis and Catabolism: The Life Cycle of L-Iduronic Acid

The incorporation and turnover of IdoA-containing GAGs are tightly regulated cellular processes. Understanding these pathways is fundamental for elucidating the roles of these molecules in health and disease.

Biosynthesis of L-Iduronic Acid

L-iduronic acid is not synthesized as a free monosaccharide. Instead, it is formed by the epimerization of D-glucuronic acid residues that have already been incorporated into the growing GAG chain.[11] This conversion is catalyzed by the enzyme D-glucuronyl C5-epimerase, which acts on the polymer level within the Golgi apparatus.[11] The extent of this epimerization varies depending on the specific GAG and tissue type, leading to a heterogeneous population of GAGs with different IdoA contents and biological activities.

Caption: Biosynthesis of L-iduronic acid via epimerization of D-glucuronic acid within a growing GAG chain in the Golgi apparatus.

Catabolism of L-Iduronic Acid-Containing Glycosaminoglycans

The degradation of dermatan sulfate and heparan sulfate occurs in the lysosomes.[14][15][16] This process involves a series of exo- and endoglycosidases and sulfatases that sequentially cleave the GAG chains into smaller units. A key enzyme in this pathway is iduronate-2-sulfatase (IDS), which hydrolyzes the 2-O-sulfate group from IdoA residues.[14][15][16]

Deficiency in IDS activity, due to mutations in the IDS gene, leads to the lysosomal storage disorder Mucopolysaccharidosis type II (MPS II), also known as Hunter syndrome.[14][15][16] The accumulation of undegraded or partially degraded dermatan sulfate and heparan sulfate in various tissues results in a wide range of severe clinical manifestations.[16]

Experimental Protocols for the Study of L-Iduronic Acid

Investigating the biological roles of IdoA-containing GAGs requires specialized methodologies. The following protocols provide a framework for the extraction, analysis, and functional characterization of these complex molecules.

Extraction and Purification of Glycosaminoglycans from Tissues

This protocol outlines a general procedure for the isolation of total GAGs from animal tissues.

Materials:

-

Tissue of interest (e.g., porcine skin, bovine cartilage)

-

Acetone

-

Papain digestion buffer (0.1 M sodium acetate, 10 mM EDTA, 10 mM L-cysteine, pH 6.8)

-

Papain (from Carica papaya)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sodium chloride (NaCl)

-

Ethanol

-

Cetylpyridinium chloride (CPC)

-

DEAE-Sephacel or other anion-exchange chromatography resin

Procedure:

-

Tissue Preparation: Mince the tissue and dehydrate it by washing with acetone. Allow the tissue to air dry.

-

Proteolysis: Resuspend the dried tissue in papain digestion buffer and add activated papain. Incubate at 65°C for 48 hours.

-

Precipitation of Proteins: Cool the digest to 4°C and add TCA to a final concentration of 5%. Centrifuge to remove precipitated proteins.

-

Precipitation of GAGs: Neutralize the supernatant and add 4 volumes of ethanol saturated with sodium chloride. Allow GAGs to precipitate overnight at 4°C.

-

Collection and Solubilization of GAGs: Centrifuge to collect the GAG pellet. Wash the pellet with 80% ethanol and then air dry. Dissolve the GAGs in an appropriate buffer.

-

Purification by Anion-Exchange Chromatography: Apply the dissolved GAGs to a DEAE-Sephacel column. Elute with a stepwise or linear gradient of NaCl to separate different GAG classes.

-

Desalting and Lyophilization: Desalt the GAG-containing fractions by dialysis or size-exclusion chromatography and then lyophilize to obtain purified GAGs.

Caption: A streamlined workflow for the extraction and purification of glycosaminoglycans from biological tissues.

Assay for D-Glucuronyl C5-Epimerase Activity

This radioenzymatic assay measures the activity of D-glucuronyl C5-epimerase by quantifying the release of tritium from a specifically labeled substrate.

Materials:

-

[5-³H]UDP-D-glucuronic acid

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate divalent cations)

-

Dowex 1-X2 resin (formate form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, enzyme source, and any necessary cofactors.

-

Initiation of Reaction: Start the reaction by adding [5-³H]UDP-D-glucuronic acid. Incubate at 37°C for a defined period (e.g., 1-2 hours).[9]

-

Termination of Reaction: Stop the reaction by boiling for 2 minutes.[9]

-

Separation of Released Tritium: Centrifuge to remove any precipitate. Apply the supernatant to a small column of Dowex 1-X2 resin to bind the unreacted substrate.[9]

-

Quantification of Activity: The epimerase reaction results in the release of ³H from the C5 position into the water.[9] Collect the column effluent and measure the radioactivity using liquid scintillation counting.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of tritium released per unit time and per amount of enzyme.

Therapeutic Perspectives

The critical roles of IdoA-containing GAGs in cellular processes make them and their metabolic enzymes attractive targets for therapeutic development.

-

Enzyme Replacement Therapy (ERT) for MPS II: Recombinant human iduronate-2-sulfatase is an approved therapy for Hunter syndrome.[17] This approach aims to supplement the deficient enzyme, thereby reducing the accumulation of GAGs.

-

GAG Mimetics: Synthetic oligosaccharides that mimic the structure of heparan sulfate are being developed to modulate the activity of growth factors and other signaling molecules. These compounds have potential applications in cancer therapy and regenerative medicine.

-

Inhibition of GAG-Protein Interactions: Small molecules or antibodies that block the interaction of specific GAGs with their protein partners are being investigated as a strategy to inhibit pathological processes such as tumor growth and inflammation.

Conclusion

While D-idose remains a subject of academic interest in synthetic chemistry, the biological significance of the idose scaffold is profound, primarily through the actions of L-iduronic acid. As an essential component of dermatan sulfate and heparan sulfate, L-iduronic acid plays a critical role in regulating a vast array of cellular processes. A thorough understanding of the biosynthesis, catabolism, and function of IdoA-containing GAGs is indispensable for researchers and drug development professionals seeking to unravel the complexities of cell biology and develop novel therapeutic strategies for a range of human diseases.

References

- D-Idose: A Synthetic Rarity and its Naturally Occurring Counterpart, L-Iduronic Acid - Benchchem. (URL: )

-

Deiodinases and Cancer - PubMed. (URL: [Link])

-

D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed. (URL: [Link])

- Idose, D- | 2152-76-3 - Benchchem. (URL: )

-

Idose - Wikipedia. (URL: [Link])

-

On the Mechanism of the Lysosomal Enzyme Iduronate‐2‐sulfatase. A Multiscale Approach. (URL: [Link])

-

d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])

-

Iduronate-2-sulfatase - Wikipedia. (URL: [Link])

-

Iduronic acid - Wikipedia. (URL: [Link])

-

From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed. (URL: [Link])

-

Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes. (URL: [Link])

-

Insights into Hunter syndrome from the structure of iduronate-2-sulfatase - PubMed Central. (URL: [Link])

-

The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed. (URL: [Link])

-

Carbohydrate - Wikipedia. (URL: [Link])

-

(PDF) d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])

-

d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - MDPI. (URL: [Link])

-

L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed. (URL: [Link])

-

Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - J-Stage. (URL: [Link])

-

Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed. (URL: [Link])

-

Iduronate-2-sulfatase – Knowledge and References - Taylor & Francis. (URL: [Link])

-

MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central. (URL: [Link])

-

What are Iduronate sulfatase replacements and how do they work? - Patsnap Synapse. (URL: [Link])

-

Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed. (URL: [Link])

-

IDose - Sustained Glaucoma Treatment - Southwest Eye Institute. (URL: [Link])

-

(PDF) Beta-cell recognition of stereoisomers of D-glucose - ResearchGate. (URL: [Link])

-

Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lndcollege.co.in [lndcollege.co.in]

- 7. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose [jstage.jst.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Iduronic acid - Wikipedia [en.wikipedia.org]

- 11. Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idose - Wikipedia [en.wikipedia.org]

- 13. Carbohydrate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Iduronate-2-sulfatase - Wikipedia [en.wikipedia.org]

- 16. Insights into Hunter syndrome from the structure of iduronate-2-sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are Iduronate sulfatase replacements and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to Elucidating the Metabolic Pathway of D-Idose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Idose, a rare aldohexose and an epimer of D-glucose, remains one of a few monosaccharides with a largely uncharacterized metabolic fate in biological systems.[1] Its inherent instability and low natural abundance have posed significant challenges to its study. This technical guide provides a comprehensive framework for investigating the metabolic pathway of D-Idose. By synthesizing established principles of carbohydrate metabolism and drawing parallels from related rare sugars, we propose a putative metabolic pathway for D-Idose. This guide is designed to serve as a foundational resource for researchers, offering detailed experimental protocols, from in vitro enzyme kinetics to advanced in vivo isotopic labeling studies, to systematically elucidate and validate the metabolic route of this enigmatic sugar. Furthermore, we detail the necessary analytical techniques for the identification and quantification of key metabolites. The overarching goal is to equip scientists with the necessary tools to unravel the metabolic journey of D-Idose, a critical step towards understanding its physiological relevance and potential therapeutic applications.

Introduction: The Enigma of D-Idose

D-Idose is a six-carbon sugar that, while structurally similar to the central carbohydrate D-glucose, is not commonly found in nature.[1] Its potential physiological effects and metabolic pathway are largely unknown, presenting both a challenge and an opportunity in the field of glycobiology and metabolic research. Understanding the metabolism of rare sugars like D-Idose is of growing interest due to their potential as low-calorie sweeteners and their possible roles in modulating metabolic pathways.[2][3] This guide provides a roadmap for the systematic investigation of D-Idose metabolism.

A Proposed Metabolic Pathway for D-Idose

Given the absence of a well-documented metabolic pathway for D-Idose, we propose a hypothetical pathway based on the known enzymatic reactions that other hexoses undergo. This proposed pathway serves as a testable model for initial investigations. The central hypothesis is that D-Idose, upon entering the cell, is likely phosphorylated and then converted into intermediates of central carbon metabolism, such as glycolysis or the pentose phosphate pathway.

Cellular Uptake

The initial step in the metabolism of any sugar is its transport across the cell membrane. It is plausible that D-Idose is transported into cells by the same glucose transporters (GLUTs) that facilitate the uptake of other hexoses, although with potentially different affinities.

Key Enzymatic Conversions

The proposed intracellular metabolism of D-Idose involves a series of enzymatic reactions:

-

Phosphorylation: The first committed step is likely the phosphorylation of D-Idose to D-Idose-6-phosphate, catalyzed by a hexokinase . Hexokinases are known to have broad substrate specificity, phosphorylating various hexoses.[4][5][6][7][8]

-

Isomerization/Epimerization: D-Idose-6-phosphate could then be a substrate for an isomerase or an epimerase , converting it into a more common sugar phosphate, such as D-fructose-6-phosphate or D-glucose-6-phosphate, which can then enter glycolysis.

-

Reduction: Alternatively, D-Idose could be reduced to its corresponding sugar alcohol, D-Iditol , by aldose reductase . This enzyme is known to act on a wide range of aldose sugars, and its action on L-Idose has been documented.[9][10][11]

-

Oxidation: Another possibility is the oxidation of D-Idose to D-Idonic acid .

The following diagram illustrates the proposed metabolic entry points for D-Idose:

Figure 1: Proposed initial steps in the metabolic pathway of D-Idose.

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway, a multi-pronged experimental approach is necessary. This section details the key experiments required.

In Vitro Enzyme Kinetic Assays

The first step is to determine if the proposed enzymes can utilize D-Idose as a substrate.

Objective: To measure the kinetic parameters (Km and Vmax) of hexokinase and aldose reductase with D-Idose.

Protocol: Hexokinase Activity Assay [12][13]

-

Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), ATP, MgCl₂, and a coupling enzyme system of glucose-6-phosphate dehydrogenase and NADP⁺.

-

Substrate Addition: Add varying concentrations of D-Idose to the reaction mixture. As a positive control, use D-glucose.

-

Enzyme Initiation: Initiate the reaction by adding a purified hexokinase.

-

Spectrophotometric Monitoring: Monitor the production of NADPH at 340 nm in a spectrophotometer. The rate of NADPH production is proportional to the rate of D-Idose phosphorylation.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol: Aldose Reductase Activity Assay [9][11]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.7) and NADPH.

-

Substrate Addition: Add varying concentrations of D-Idose.

-

Enzyme Initiation: Start the reaction by adding purified aldose reductase.

-

Spectrophotometric Monitoring: Monitor the consumption of NADPH at 340 nm.

-

Data Analysis: Calculate the kinetic parameters as described for the hexokinase assay.

| Enzyme | Proposed Substrate | Product | Cofactor | Assay Principle |

| Hexokinase | D-Idose | D-Idose-6-phosphate | ATP | Coupled enzyme assay, monitor NADPH production |

| Aldose Reductase | D-Idose | D-Iditol | NADPH | Monitor NADPH consumption |

Table 1: Summary of in vitro enzyme assays for D-Idose metabolism.

Cell-Based Metabolic Fate Studies

To understand how D-Idose is metabolized within a cellular context, experiments using cultured cells are essential.

Objective: To trace the metabolic fate of D-Idose in a relevant cell line (e.g., HepG2 liver cells).

Protocol: Cellular Metabolism of D-Idose [2]

-

Cell Culture: Culture HepG2 cells to 80-90% confluency in a suitable medium.

-

Incubation with D-Idose: Replace the medium with a glucose-free medium supplemented with a known concentration of D-Idose.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and quench their metabolism by adding cold methanol.

-

Metabolite Extraction: Extract the intracellular metabolites using a methanol/chloroform/water extraction method.

-

Analysis: Analyze the cell extracts for the presence of D-Idose-6-phosphate and other sugar phosphates using HPLC-MS.

In Vivo Isotopic Labeling Studies

The definitive method for elucidating a metabolic pathway is through the use of isotopically labeled substrates.[14][][16][17][18]

Objective: To trace the carbon backbone of D-Idose through metabolic pathways in a whole organism model (e.g., mouse).

Protocol: Stable Isotope Tracing of D-Idose Metabolism [14][16][17]

-

Synthesis of Labeled D-Idose: Synthesize uniformly labeled ¹³C D-Idose ([U-¹³C₆]-D-Idose).

-

Animal Model: Administer [U-¹³C₆]-D-Idose to mice via oral gavage.

-

Sample Collection: At specified time points, collect blood, urine, and tissue samples (e.g., liver, muscle).

-

Metabolite Extraction and Analysis: Extract metabolites from the collected samples and analyze them using GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites.

-

Pathway Reconstruction: Based on the pattern of ¹³C labeling in downstream metabolites, reconstruct the metabolic pathway of D-Idose.

Sources

- 1. Idose - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexokinase - Wikipedia [en.wikipedia.org]

- 5. Substrate specificity of hexokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure and Mechanism of Hexokinase - Proteopedia, life in 3D [proteopedia.org]

- 7. Specificity of hexokinases towards some uncommon substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hexose-specificity of hexokinase and ADP-dependence of pyruvate kinase play important roles in the control of monosaccharide utilization in freshly diluted boar spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. 己糖激酶的酶促检测 [sigmaaldrich.com]

- 14. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.humankinetics.com [journals.humankinetics.com]

- 17. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 18. pnas.org [pnas.org]

The Enigmatic Epimer: A Technical Guide to L-Idose, the C-5 Counterpart of D-Glucose

Introduction: Correcting a Common Misconception and Unveiling a Rare Sugar

In the intricate world of carbohydrate chemistry, stereoisomerism dictates biological function. A prevalent misconception identifies D-Idose as the C-5 epimer of D-glucose. This guide will begin by rectifying this inaccuracy, establishing that it is, in fact, L-Idose that holds this epimeric relationship to the ubiquitous D-glucose.[1][2][3] While D-Idose is a rare sugar in its own right, this guide will focus on its enantiomer, L-Idose, and its far more significant, albeit indirect, role in biological systems and its potential in therapeutic development.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. We will delve into the stereochemistry, synthesis, and biological significance of L-Idose, providing not just a recitation of facts, but a deeper understanding of the causality behind its properties and applications.

A noteworthy point of clarification: the name "iDose" has been adopted for a recently developed glaucoma treatment. This therapeutic, an intracameral implant delivering travoprost, is entirely unrelated to the monosaccharide L-Idose.[4][5][6][7][8][9][10][11] This guide will focus exclusively on the chemistry and biology of the sugar.

The Stereochemical Landscape: D-Glucose and L-Idose

Epimers are diastereomers that differ in the configuration at only one chiral center. D-glucose, an aldohexose, possesses four chiral centers (C-2, C-3, C-4, and C-5). The inversion of the hydroxyl group at the C-5 position of D-glucose results in the formation of L-Idose.[1][2][3][12][13] This seemingly subtle change has profound implications for the molecule's stability and biological recognition.

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

// D-Glucose structure D_glucose [label=<

CHO H-C-OH HO-C-H H-C-OH H-C-OH CH2OH D-Glucose

];

// L-Idose structure L_idose [label=<

CHO H-C-OH HO-C-H H-C-OH HO-C-H CH2OH L-Idose

];

// Relationship D_glucose -- L_idose [label=" C-5 Epimerization ", fontcolor="#EA4335"]; } . Figure 1: Fischer projections of D-Glucose and L-Idose highlighting the C-5 epimeric relationship.

L-Idose is one of the rarest of the aldohexoses and is known to be the most unstable.[14] Its instability contributes to the difficulty in its isolation and crystallization. In solution, L-Idose exists as a complex equilibrium of its open-chain and cyclic furanose and pyranose forms.

Synthesis of L-Idose from D-Glucose: A Strategic Inversion

The scarcity of L-Idose in nature necessitates its chemical synthesis. A common and logical starting material for this is the readily available and inexpensive D-glucose. The core of this synthetic strategy involves a stereochemical inversion at the C-5 position.

A Generalized Synthetic Pathway

A frequently employed route involves the protection of the hydroxyl groups of D-glucose, followed by the modification of the C-6 hydroxyl to a leaving group and subsequent nucleophilic substitution with inversion of configuration at C-5. This is then followed by deprotection to yield L-Idose.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation of common strategies for the preparation of L-Idose derivatives from D-glucose.[15][16]

Step 1: Protection of D-Glucose

-

Reactant: D-glucose

-

Reagents: Acetone, sulfuric acid (catalytic amount)

-

Procedure: D-glucose is treated with acetone in the presence of a catalytic amount of acid to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects the hydroxyl groups at C-1, C-2, C-5, and C-6.

-

Rationale: The formation of the diacetonide protects most of the hydroxyl groups, leaving the C-3 hydroxyl available for subsequent reactions and setting the stage for selective manipulation of the C-5 and C-6 positions.

Step 2: Selective Deprotection

-

Reactant: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Reagents: Acetic acid, water

-

Procedure: The diacetonide is selectively hydrolyzed under mild acidic conditions to remove the 5,6-O-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose.

-

Rationale: This step is crucial as it liberates the primary hydroxyl group at C-6, making it available for conversion into a good leaving group.

Step 3: Sulfonylation of the C-6 Hydroxyl Group

-

Reactant: 1,2-O-isopropylidene-α-D-glucofuranose

-

Reagents: p-Toluenesulfonyl chloride (TsCl), pyridine

-

Procedure: The primary hydroxyl group at C-6 is selectively tosylated by reaction with TsCl in pyridine.

-

Rationale: The tosyl group is an excellent leaving group, which is essential for the subsequent nucleophilic substitution reaction.

Step 4: Inversion at C-5 via Intramolecular Displacement

-

Reactant: 1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose

-

Reagents: Sodium methoxide in methanol

-

Procedure: Treatment with a base like sodium methoxide can facilitate an intramolecular Sₙ2 reaction, where the C-3 alkoxide attacks C-5, leading to the formation of a 3,5-anhydro intermediate, which can then be opened to an L-ido derivative.

-

Rationale: This key step achieves the desired inversion of stereochemistry at the C-5 position.

Step 5: Deprotection

-

Reactant: L-Idose derivative

-

Reagents: Aqueous acid (e.g., trifluoroacetic acid)

-

Procedure: All protecting groups are removed by acid hydrolysis to yield L-Idose.

-

Rationale: This final step provides the target molecule in its unprotected form.

Physicochemical Properties and Characterization

A thorough characterization of L-Idose is paramount for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White solid | [12] |

| Melting Point | 132 °C | [12] |

| CAS Number | 5934-56-5 |

Spectroscopic Analysis: A Window into Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of carbohydrates. While a definitive, publicly available spectrum for L-Idose is not readily found, data can be inferred from studies on idose derivatives and other monosaccharides.[17][18] Carbon-13 labeled L-Idose is also commercially available, which is invaluable for metabolic studies and for obtaining clearer NMR spectra.[14][19]

Expected ¹H and ¹³C NMR Features:

-

The anomeric proton (H-1) will show distinct chemical shifts and coupling constants depending on the α or β configuration in the pyranose and furanose forms.

-

The complex overlapping signals in the proton spectrum can be resolved using 2D NMR techniques like COSY and TOCSY.

-

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms, with their chemical shifts being sensitive to the local stereochemistry.

Biological Significance and Therapeutic Potential

While L-Idose itself is not a common metabolite, its derivatives and its unique stereochemistry confer it with interesting biological properties.

L-Iduronic Acid: A Key Component of Glycosaminoglycans

The C-6 carboxylated form of L-Idose, L-Iduronic acid (IdoA), is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. These polysaccharides are involved in a myriad of biological processes, including cell signaling, coagulation, and cell adhesion. The conformational flexibility of the IdoA ring is thought to be critical for the biological activity of these GAGs.

L-Idose as a Substrate for Aldose Reductase

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. It catalyzes the reduction of glucose to sorbitol. Interestingly, L-Idose has been shown to be an excellent substrate for aldose reductase, even more so than D-glucose in some respects.[20][21] A study demonstrated that while the catalytic rate (kcat) for L-Idose is similar to that of D-glucose, its Michaelis constant (KM) is significantly lower.[20] This suggests a higher affinity of the enzyme for L-Idose. The higher proportion of the open-chain aldehyde form in L-Idose compared to D-glucose is a likely explanation for this enhanced affinity.[20] This makes L-Idose a valuable tool for in vitro studies of aldose reductase and for the screening of its inhibitors.

Potential as a Therapeutic Agent

Research into the direct therapeutic applications of L-Idose is still in its nascent stages. However, some studies have shown promising results. For instance, L-Idose has been observed to have growth inhibitory effects against the nematode Caenorhabditis elegans.[22] While the mechanism is not fully elucidated, this finding suggests that L-Idose could be a starting point for the development of novel therapeutic agents.

Applications in Drug Development and Research

The unique stereochemistry of L-Idose makes it a valuable building block in the synthesis of complex carbohydrates and glycomimetics.

-

Synthesis of Heparan Sulfate Oligosaccharides: L-Idose derivatives are crucial for the synthesis of heparan sulfate oligosaccharides, which are being investigated for their therapeutic potential in areas such as oncology and inflammation.[15]

-

Development of Enzyme Probes: L-Idose can be incorporated into fluorogenic substrates to detect the activity of specific enzymes, such as α-L-iduronidase, which is deficient in the lysosomal storage disorder mucopolysaccharidosis type I.[15]

-

Glycomimetic Design: The unique conformational properties of L-Idose can be exploited in the design of glycomimetics that can modulate the activity of carbohydrate-binding proteins (lectins) or enzymes involved in glycan processing.

Conclusion

L-Idose, the C-5 epimer of D-glucose, is a rare and fascinating monosaccharide. While its natural abundance is negligible, its chemical synthesis has opened avenues for its use as a valuable research tool and a building block for complex, biologically active molecules. From its fundamental role in the structure of glycosaminoglycans to its utility as a superior substrate for aldose reductase, L-Idose presents a compelling case for continued investigation. For drug development professionals, the potential to leverage its unique stereochemistry in the design of novel therapeutics and diagnostic probes is a promising frontier in glycobiology.

References

-

Idose. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

-

Are d-glucose and l-glucose c-5 epimers of each other? Eduncle. Published November 30, 2020. Accessed January 16, 2026. [Link]

-

Are D-glucose and L-glucose C-5 epimers of each other? Quora. Accessed January 16, 2026. [Link]

-

Solved 4) L-Idopyranose (L-idose) is the C-5 epimer of | Chegg.com. Chegg. Accessed January 16, 2026. [Link]

-

What are the epimers of L-glucose? Quora. Accessed January 16, 2026. [Link]

- Maltese R, Paoli P, Marradi M, et al. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochem Biophys Res Commun. 2015;456(4):891-895. doi:10.1016/j.bbrc.2014.12.054

-

L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF. ResearchGate. Accessed January 16, 2026. [Link]

- Chida N, Sato T, Igarashi J, Ogawa S. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry. 2004;10(2):399-415. doi:10.1002/chem.200305096

-

Improvements for the preparation of L-idose from D-glucose. Canadian Science Publishing. Accessed January 16, 2026. [Link]

-

L-Idose | C6H12O6 | CID 11030410. PubChem. Accessed January 16, 2026. [Link]

- In Search of Differential Inhibitors of Aldose Reductase. Int J Mol Sci. 2022;23(6):3306. Published 2022 Mar 22. doi:10.3390/ijms23063306

-

Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. Accessed January 16, 2026. [Link]

- Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Biosci Biotechnol Biochem. 2016;80(6):1058-1061. doi:10.1080/09168451.2016.1148704

-

Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. PubMed. Accessed January 16, 2026. [Link]

- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Synfacts. 2020;16(01):0008-0008. doi:10.1055/s-0039-1691234

- Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. 2014;25(8):1125-1128. doi:10.1016/j.cclet.2014.06.002

- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein J Org Chem. 2021;17:2860-2868. Published 2021 Nov 18. doi:10.3762/bjoc.17.198

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Accessed January 16, 2026. [Link]

- 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme. Carbohydr Res. 1985;139:35-46. doi:10.1016/0008-6215(85)90004-7

- Solution conformation of alpha D(1-3)- and alpha D(1-6)-linked oligomannosides using proton nuclear magnetic resonance. Biochemistry. 1983;22(6):1362-1368. doi:10.1021/bi00275a007

-

Comparative analysis of sulfated L-idose and L-iduronic acid in neoproteoglycan cell surface engineering. ResearchGate. Accessed January 16, 2026. [Link]

- Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. Glycoconj J. 2020;37(4):463-475. doi:10.1007/s10719-020-09927-8

-

Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Accessed January 16, 2026. [Link]

- Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes. Clin Ophthalmol. 2024;18:19-27. Published 2024 Jan 16. doi:10.2147/OPTH.S449800

- The Effects of Conformational Variation on Structural Insights from Solution-Phase Surface-Enhanced Raman Spectroscopy. J Phys Chem C Nanomater Interfaces. 2018;122(25):13268-13276. doi:10.1021/acs.jpcc.7b11606

-

Safety and Efficacy of iDose® TR With Cataract Surgery vs. Cataract Surgery Alone. ClinicalTrials.gov. Accessed January 16, 2026. [Link]

-

iDose ® TR (travoprost intracameral implant) 75 mcg. Glaukos. Accessed January 16, 2026. [Link]

-

Glaukos reports positive IOP-lowering clinical data on iDose platform. Ophthalmology Breaking News. Published January 24, 2025. Accessed January 16, 2026. [Link]

-

Welcome to iDose TR. iDose TR. Accessed January 16, 2026. [Link]

-

Northwest Eye Clinical Research Update: The Glaukos iDose GC-012 Study. Northwest Eye Surgeons. Accessed January 16, 2026. [Link]

- Sustained release glaucoma therapies: Novel modalities for overcoming key treatment barriers associated with topical medications. J Control Release. 2022;343:435-450. doi:10.1016/j.jconrel.2022.01.037

-

iDose® TR Prescribing Information. Glaukos. Accessed January 16, 2026. [Link]

- Travoprost Intracameral Implant for Open-Angle Glaucoma or Ocular Hypertension: 12-Month Results of a Randomized, Double-Masked Trial. Ophthalmol Ther. 2024;13(1):169-184. doi:10.1007/s40123-023-00851-5

Sources

- 1. Are d-glucose and l-glucose c-5 epimers of each other? [scoop.eduncle.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. Travoprost Intracameral Implant in Eyes with Glaucoma or Ocular Hypertension: Early Short-Term Real-World Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaukos.com [glaukos.com]

- 6. glance.eyesoneyecare.com [glance.eyesoneyecare.com]

- 7. idosetr.com [idosetr.com]

- 8. Northwest Eye Clinical Research Update: The Glaukos iDose GC-012 Study | Northwest Eye Surgeons [nweyes.com]

- 9. Sustained release glaucoma therapies: Novel modalities for overcoming key treatment barriers associated with topical medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaukos.com [glaukos.com]

- 11. Travoprost Intracameral Implant for Open-Angle Glaucoma or Ocular Hypertension: 12-Month Results of a Randomized, Double-Masked Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Idose - Wikipedia [en.wikipedia.org]

- 13. Solved 4) L-Idopyranose (L-idose) is the C-5 epimer of | Chegg.com [chegg.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solution conformation of alpha D(1-3)- and alpha D(1-6)-linked oligomannosides using proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. omicronbio.com [omicronbio.com]

- 20. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

A Technical Guide to the Anti-proliferative Properties of D-Idose on Cancer Cell Lines: A Mechanistic and Methodological Investigation

Abstract

The metabolic landscape of cancer cells presents a compelling target for novel therapeutic strategies. While the anti-proliferative effects of some rare sugars, such as D-allose, are gaining recognition, the potential of others, like D-idose, remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding and a methodological framework for investigating the anti-proliferative properties of D-idose on cancer cell lines. We delve into the existing, albeit limited, evidence for D-idose's efficacy, propose potential mechanisms of action by drawing parallels with related rare sugars, and offer detailed, field-proven protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of rare sugars in oncology.

Introduction: The Emerging Role of Rare Sugars in Oncology

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where there is a significant increase in glucose uptake and fermentation to lactate, even in the presence of oxygen. This "addiction" to glucose has opened avenues for therapeutic intervention. Rare sugars, which are monosaccharides that exist in nature in small quantities, are emerging as potential anti-cancer agents due to their structural similarity to glucose, allowing them to interfere with cancer cell metabolism.[1][2]

D-allose, a C-3 epimer of D-glucose, has demonstrated anti-proliferative activity against several human cancer cell lines by targeting glucose metabolism without affecting normal cells.[1][2][3] This has spurred interest in other rare aldohexoses, including D-idose. This guide will focus on the current knowledge and future research directions for D-idose as a potential anti-proliferative agent.

D-Idose: Current Evidence for Anti-proliferative Activity

Direct research into the anti-cancer properties of D-idose is in its nascent stages. However, a key study has provided initial evidence of its potential.

A study evaluating various rare aldohexoses found that D-idose (D-Ido) at a concentration of 5 mM inhibited the proliferation of human leukemia MOLT-4F cells by 60%.[3][4] This effect was even more potent than that of D-allose (D-All), which showed a 46% inhibition under the same conditions.[3][4] Interestingly, these rare sugars did not exhibit significant anti-proliferative activity against the human prostate cancer DU-145 cell line at the same concentration, suggesting a degree of cell-type specificity.[3][4]

Further investigation into the structure-activity relationship of D-idose revealed that its aldose structure and the C-6 hydroxy group are crucial for its anti-proliferative activity.[4] This was determined by testing related compounds like D-sorbose, 6-deoxy-D-Ido, and L-xylose, which all failed to inhibit MOLT-4F cell proliferation.[4]

Table 1: Anti-proliferative Activity of Rare Aldohexoses on Cancer Cell Lines

| Compound | Concentration | Cell Line | Proliferation Inhibition (%) | Source |

| D-Idose | 5 mM | MOLT-4F | 60 | [3][4] |

| D-Allose | 5 mM | MOLT-4F | 46 | [3][4] |

| D-Idose | 5 mM | DU-145 | Not significant | [3][4] |

| D-Allose | 5 mM | DU-145 | Not significant | [3][4] |

Proposed Mechanisms of Action: A Hypothesis-Driven Approach

Given the limited direct research on D-idose, we can hypothesize its potential mechanisms of action based on the findings for D-allose and the known metabolic vulnerabilities of cancer cells.

Interference with Glucose Metabolism

The primary proposed mechanism for the anti-proliferative effects of rare sugars is their interference with glucose metabolism.[1][2]

-

Inhibition of Glucose Uptake: D-allose has been shown to competitively reduce glucose uptake by cancer cells.[1] The study on D-idose also suggested that its anti-proliferative activity is induced by the inhibition of glucose uptake, although through a thioredoxin-interacting protein (TXNIP)-independent pathway.[4] TXNIP is a known tumor suppressor that is upregulated by D-allose and inhibits glucose uptake.[5]

-